Ethyl 2-((4-aminocyclohexyl)oxy)acetate Ethyl 2-((4-aminocyclohexyl)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20409900
InChI: InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

Ethyl 2-((4-aminocyclohexyl)oxy)acetate

CAS No.:

Cat. No.: VC20409900

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-aminocyclohexyl)oxy)acetate -

Specification

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name ethyl 2-(4-aminocyclohexyl)oxyacetate
Standard InChI InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3
Standard InChI Key IBJZUKXDTXCXTM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1CCC(CC1)N

Introduction

Chemical Structure and Key Properties

Ethyl 2-((4-aminocyclohexyl)oxy)acetate consists of three functional groups:

  • Ethyl ester: Provides solubility and reactivity for further derivatization.

  • Ether linkage: Connects the cyclohexylamine group to the acetate moiety.

  • 4-Aminocyclohexyl group: A bicyclic amine with potential for hydrogen bonding and bioactivity.

The compound’s structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography in related studies . Its SMILES notation is CCOC(=O)COc1CCC(CC1)N, and the InChIKey is IBJZUKXDTXCXTM-UHFFFAOYSA-N.

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
CAS NumberNot explicitly listed
IUPAC NameEthyl 2-((4-aminocyclohexyl)oxy)acetate
Hydrochloride Salt CAS113785-82-3 (Parchem)

Synthesis and Preparation

The synthesis of ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves alkylation of 4-aminocyclohexanol with ethyl chloroacetate under basic conditions. Key steps include:

  • Etherification: Reaction of 4-aminocyclohexanol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the ether linkage .

  • Purification: Filtration and solvent extraction to isolate the product.

A related method for the hydrochloride salt involves acidification with HCl, leading to improved stability and solubility . Industrial processes may optimize reaction conditions (e.g., temperature, catalysts) to enhance yield and purity .

Applications in Pharmaceutical Synthesis

Ethyl 2-((4-aminocyclohexyl)oxy)acetate serves as a key intermediate in drug discovery, particularly for:

Dopamine Receptor Ligands

The compound’s cyclohexylamine group facilitates interactions with dopamine receptors, influencing intracellular cyclic adenosine monophosphate (cAMP) levels. This property is critical in developing treatments for neuropsychiatric disorders (e.g., schizophrenia, Parkinson’s disease) .

HazardRisk LevelPrecautionary Measures
Acute toxicity (oral)Category 4Avoid ingestion; use gloves
Skin irritationCategory 2Wear protective clothing
Eye irritationCategory 2Use goggles; flush with water
Respiratory irritationCategory 3Use N95 mask in poorly ventilated areas

The hydrochloride salt exhibits similar risks but improved stability . Storage recommendations include 2–8°C under inert gas to prevent degradation .

Related Compounds and Derivatives

Structural Analogs

CompoundMolecular FormulaKey Difference
Ethyl 2-(4-aminocyclohexyl)acetateC₁₀H₁₉NO₂Lacks ether linkage; direct C–N bond
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochlorideC₁₀H₂₀ClNO₂Trans configuration; HCl salt
Ethyl 2-(4-oxocyclohexyl)acetateC₁₀H₁₆O₃Ketone group replaces amine

Functional Derivatives

  • Acylation: Conversion of the amine to amides or ureas for enhanced bioactivity .

  • Hydrolysis: Cleavage of the ester to yield carboxylic acid derivatives for further functionalization .

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